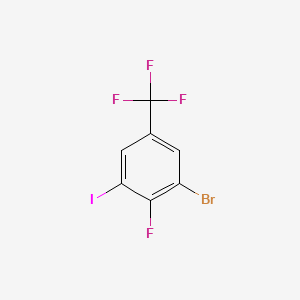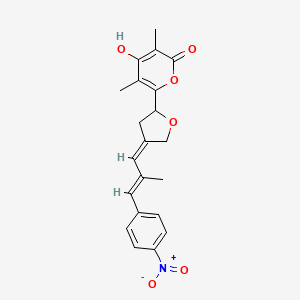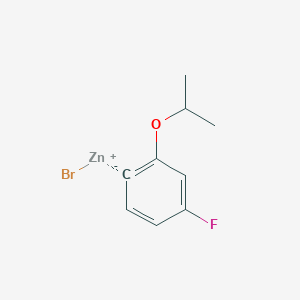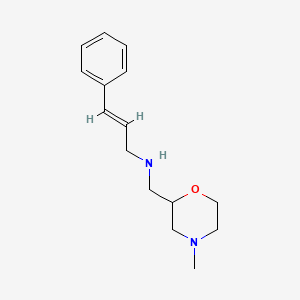
3-(2,5-Dichlorophenoxymethyl)phenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is a solution in THF, a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide typically involves the reaction of 3-(2,5-dichlorophenoxymethyl)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Preparation of 3-(2,5-dichlorophenoxymethyl)bromobenzene: This precursor can be synthesized by reacting 2,5-dichlorophenol with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Grignard Reagent: The 3-(2,5-dichlorophenoxymethyl)bromobenzene is then reacted with magnesium turnings in THF. The reaction is initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale synthesis of the bromobenzene precursor: .
Efficient handling of magnesium and THF: to ensure the reaction proceeds smoothly.
Strict control of reaction conditions: to maintain the quality and yield of the Grignard reagent.
化学反応の分析
Types of Reactions
3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, acyl chlorides.
Solvents: THF, diethyl ether.
Major Products
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
科学的研究の応用
3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: As a Grignard reagent, it is pivotal in forming carbon-carbon bonds, essential for synthesizing complex organic molecules.
Pharmaceutical Research: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Involved in the preparation of polymers and advanced materials.
Biological Studies: Utilized in the synthesis of biologically active compounds for studying biochemical pathways.
作用機序
The mechanism by which 3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the transition state, facilitating the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl groups, halides, and other electrophilic centers.
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used for similar purposes.
3-(2,4-dichlorophenoxymethyl)phenylmagnesium Bromide: A closely related compound with a different substitution pattern on the phenyl ring.
3-(2,5-dichlorophenoxymethyl)phenylmagnesium Chloride: Similar structure but with a chloride instead of a bromide.
Uniqueness
3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in organic synthesis. The presence of two chlorine atoms on the phenyl ring can also affect the electronic properties and steric hindrance, making it suitable for specific synthetic applications.
特性
分子式 |
C13H9BrCl2MgO |
|---|---|
分子量 |
356.3 g/mol |
IUPAC名 |
magnesium;1,4-dichloro-2-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
XGSPNZDBOBRITE-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)COC2=C(C=CC(=C2)Cl)Cl.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



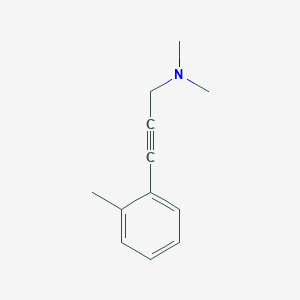
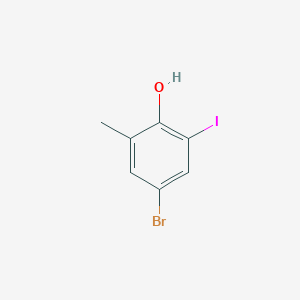
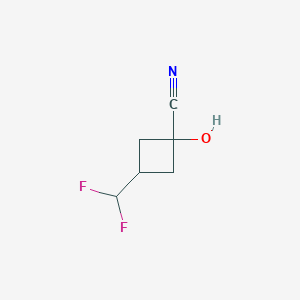
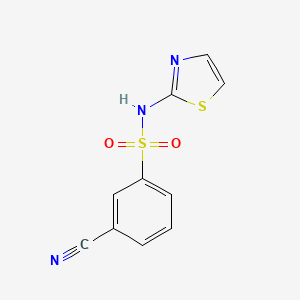
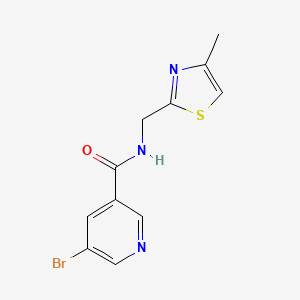
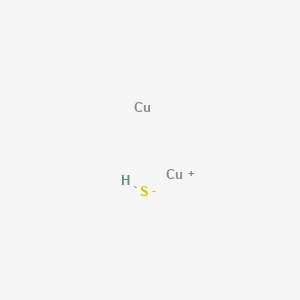
![3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14889845.png)
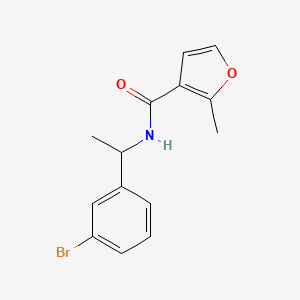
![4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14889861.png)
